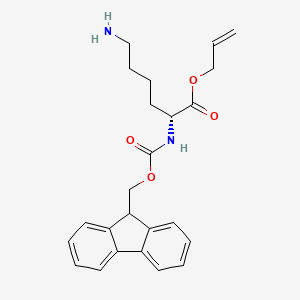

Fmoc-D-Lys-Oall HCl

Description

BenchChem offers high-quality Fmoc-D-Lys-Oall HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Lys-Oall HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXOBMIHCYCHQB-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility & Handling of Fmoc-D-Lys-Oall HCl

Executive Summary

Fmoc-D-Lys-Oall HCl (Fmoc-D-Lysine allyl ester hydrochloride) is a specialized, orthogonally protected amino acid derivative used primarily in the synthesis of cyclic, branched, and side-chain modified peptides. Its unique physicochemical profile—combining the hydrophobic Fmoc and allyl ester groups with a polar, ionic

This guide provides a validated solubility matrix, dissolution protocols for Solid-Phase Peptide Synthesis (SPPS), and troubleshooting workflows to ensure high-yield incorporation of this residue.

Physicochemical Profile & Solubility Mechanism[1][2][3]

To master the handling of Fmoc-D-Lys-Oall HCl, one must understand the competing forces within its molecular structure:

-

Hydrophobic Domains (Soluble in Organics):

-

N-

-Fmoc group: Large aromatic system, highly lipophilic. -

C-terminal Allyl Ester (Oall): Non-polar ester linkage.

-

-

Hydrophilic/Ionic Domain (Insoluble in Non-polars):

-

Side-chain (

-Amine): Present as a hydrochloride salt (

-

The Solubility Paradox: While the Fmoc and Allyl groups suggest solubility in DCM, the HCl salt dominates the physical properties, often causing the reagent to "gum up" or remain as a suspension in pure halogenated solvents. Successful dissolution requires high-dielectric polar aprotic solvents or the addition of a chaotic agent (base/acid) to break the ionic lattice.

Solvent Compatibility Matrix

The following data summarizes the solubility behavior of Fmoc-D-Lys-Oall HCl (approx. 0.1 M to 0.5 M concentrations) at room temperature (

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMF (Dimethylformamide) | High ( | Primary choice for SPPS coupling and stock solutions. |

| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | Very High ( | Ideal for analytical samples (NMR) or "difficult sequences" where DMF fails.[1] |

| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | High | Excellent alternative to DMF for microwave synthesis; reduces aggregation. |

| Chlorinated | DCM (Dichloromethane) | Low / Suspension | Avoid as a sole solvent.[1] The salt form does not dissolve well. Requires 10-20% DMF or MeOH to solubilize. |

| Polar Protic | Methanol / Ethanol | Moderate to High | Good for dissolving the salt, but prohibited during coupling (risk of esterification).[1] |

| Aqueous | Water | Conditional | Soluble due to HCl salt, but the Fmoc group causes turbidity/precipitation at neutral pH.[1] Not useful for SPPS. |

| Non-Polar | Diethyl Ether / Hexane | Insoluble | Used for precipitation and washing (crashing out the product). |

Experimental Workflows

Protocol A: Standard Dissolution for SPPS (Coupling)

Objective: Dissolve Fmoc-D-Lys-Oall HCl for coupling to a resin-bound peptide or for solution-phase reaction.

Context: The

Scenario: Coupling Fmoc-D-Lys-Oall HCl to a resin is impossible directly because the C-terminus is capped as an Allyl ester. This reagent is typically used in solution phase or anchored via the side chain.

Correct Usage Scenario: You are likely reacting the free

-

Weighing: Weigh the target mass of Fmoc-D-Lys-Oall HCl.

-

Primary Solvent: Add DMF (peptide synthesis grade, amine-free) to achieve a concentration of 0.1 M – 0.2 M.

-

Observation: The powder should dissolve readily. If slightly turbid, sonicate for 30 seconds.

-

-

Neutralization (CRITICAL):

-

The

-amine is blocked by HCl. To make it nucleophilic, add DIPEA (Diisopropylethylamine).[1] -

Ratio: Add 1.0 to 1.5 equivalents of DIPEA relative to the Lysine derivative.

-

Caution: Do not add DIPEA until you are ready to couple.[1] Free amines in DMF can slowly degrade Fmoc groups over time (though slower than piperidine).[1]

-

-

Coupling: Add the solution immediately to the activated carboxylic acid component.

Protocol B: Recovery & Purification (Precipitation)

Objective: Recover unreacted reagent or purify the product after a reaction.[2][3]

-

Concentration: Rotovap the reaction mixture (DMF/DCM) to a minimal volume (oil).

-

Precipitation: Pour the oily residue into 10 volumes of ice-cold Diethyl Ether (or MTBE).

-

Trituration: The Fmoc-D-Lys-Oall HCl should precipitate as a white to off-white solid. Scratch the flask walls if oiling occurs.

-

Collection: Filter or centrifuge (3000 rpm, 5 min) to collect the solid. Wash twice with cold ether.[1]

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for solvent selection based on the intended chemical operation.

Figure 1: Solvent Selection Decision Tree for Fmoc-D-Lys-Oall HCl.

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| Cloudiness in DCM | The HCl salt is insoluble in non-polar DCM. | Add a co-solvent: 10-20% DMF or Methanol (if not coupling). |

| Gelation in DMF | High concentration (>0.5 M) or aggregation.[1] | Dilute to <0.2 M or switch to NMP. Warm gently to |

| Fmoc Loss | Storage in DMF/DMSO for prolonged periods. | Make solutions fresh. Trace amines in DMF can cleave Fmoc.[1] Store solids at |

| Incomplete Reaction | Failure to neutralize the HCl salt. | Ensure DIPEA (1.0 - 1.5 eq) is added to the solution to free the |

Orthogonal Protection Strategy

Fmoc-D-Lys-Oall HCl is a powerful tool for Head-to-Tail Cyclization or Side-Chain Anchoring .

-

Fmoc: Removed by Piperidine (Base labile).[1]

-

Oall (Allyl Ester): Removed by

(Palladium catalyzed).[1][5] -

Side Chain (

-NH2): Free (after neutralization) for immediate branching or anchoring.

This orthogonality allows the synthesis of complex cyclic peptides without affecting the side-chain integrity of other residues.

References

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[3][5][][7] Chemical Reviews.[1] (General reference for Fmoc/Allyl orthogonality).

-

PubChem. Compound Summary: Glycine allyl ester hydrochloride (Analogous solubility properties).[1][8] Retrieved from [Link][1]

Sources

- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. reddit.com [reddit.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. merckmillipore.com [merckmillipore.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Prop-2-en-1-yl 2-aminoacetate hydrochloride | C5H10ClNO2 | CID 85660172 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: Palladium-Catalyzed Deprotection of Allyl Esters

This technical guide details the palladium-catalyzed deprotection of allyl esters, a critical transformation in organic synthesis and drug development due to its orthogonality to acid- and base-labile protecting groups (e.g., Boc, Fmoc, t-Bu).

Executive Summary

The allyl ester is a robust carboxylate protecting group that remains stable under acidic (TFA/HCl) and basic (piperidine/hydroxide) conditions. Its removal relies on the Tsuji-Trost reaction , a transition-metal-catalyzed allylic substitution. Success depends not merely on adding a catalyst, but on the strategic selection of the allyl scavenger (nucleophile) to drive the equilibrium and prevent side reactions (such as

Mechanistic Foundation

Understanding the catalytic cycle is prerequisite to troubleshooting. The reaction proceeds through a

The Catalytic Cycle[1]

-

Complexation: Pd(0) coordinates to the alkene of the allyl ester.

-

Oxidative Addition: The C-O bond breaks, forming a cationic

-allyl Pd(II) complex and a carboxylate anion. -

Nucleophilic Attack: A soft nucleophile (scavenger) attacks the

-allyl system. -

Ligand Exchange/Regeneration: The allylated scavenger leaves, and Pd(0) is regenerated.

Figure 1: The Tsuji-Trost catalytic cycle for allyl ester deprotection.

Strategic Selection: Scavengers & Catalysts

The choice of scavenger is the single most critical variable. An improper choice can lead to incomplete deprotection or alkylation of the substrate.

Scavenger Selection Matrix

| Scavenger | Type | Best Application | Pros | Cons |

| Morpholine | General organic synthesis | Cheap, volatile, easy to remove. | Basic; can cause | |

| Phenylsilane ( | Hydride Donor | Peptides (SPPS) , Amino acids | Neutral; prevents | Requires careful handling (gas evolution); expensive. |

| NDMBA | Carbon Acid | Sensitive substrates | Very fast; neutral pH; high affinity for | Harder to remove byproduct (requires aqueous wash). |

| Dimedone | Carbon Acid | Small scale, volatile products | Crystalline byproduct is easily filtered. | Slower kinetics than NDMBA. |

| Tributyltin Hydride | Hydride Donor | Radical-sensitive systems | Effective hydride donor. | Toxic ; difficult purification (tin residues). |

-

NDMBA:

-Dimethylbarbituric acid.

Catalyst Selection[2]

-

Standard:

(Tetrakis).[2][3][4] Note: Highly air-sensitive. Must be bright yellow. If orange/brown, it is oxidized and inactive. -

Robust Alternative:

+

Experimental Protocols

Protocol A: General Solution-Phase Deprotection

Target: Small molecules, acid/base sensitive substrates. Scavenger: Morpholine (or NDMBA for higher selectivity).

Materials:

-

Substrate (1.0 equiv)

- (0.05 equiv / 5 mol%)

-

Morpholine (2.0 - 10.0 equiv)

-

Solvent: Anhydrous THF or DCM (degassed)

Step-by-Step:

-

Degassing: Sparge the solvent (THF or DCM) with Argon or Nitrogen for 15 minutes. Oxygen poisons the catalyst.

-

Setup: In a flame-dried flask under inert atmosphere, dissolve the substrate in the solvent (0.1 M concentration).

-

Scavenger Addition: Add Morpholine (10 equiv). Note: If using NDMBA, add 3-5 equiv.

-

Catalyst Addition: Add

quickly to the stirring solution. The solution should turn yellow.-

Critical Check: Protect from light (aluminum foil) as light accelerates catalyst decomposition.

-

-

Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC/LCMS.

-

Workup:

-

If Morpholine used: Evaporate solvent. Dissolve residue in DCM, wash with 1M HCl (to remove excess morpholine) and brine.

-

If NDMBA used: The byproduct is acidic. Wash organic layer with saturated

to remove the allylated barbiturate.

-

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Target: Peptides on resin (e.g., Wang, Rink Amide). Scavenger: Phenylsilane (Critical to prevent alkylation of N-terminus or Lysine side chains).

Materials:

-

Peptidyl-Resin (swollen in DCM)

- (0.1 - 0.2 equiv)

-

Phenylsilane (10 - 20 equiv)

-

Solvent: Dry DCM

Step-by-Step:

-

Preparation: Swell resin in DCM for 15 min under Argon.

-

Catalyst Cocktail: In a separate vial, dissolve

and Phenylsilane in dry DCM.-

Observation: Bubbling may occur (silane activation).

-

-

Coupling: Add the cocktail to the resin.

-

Agitation: Shake gently (do not stir with magnetic bar to avoid grinding resin) for 30 minutes in the dark.

-

Repetition: Drain the vessel and repeat steps 2-4 . Two cycles are mandatory to ensure quantitative removal.

-

Washing (Crucial for Metal Removal):

-

Wash resin with DCM (3x).

-

Wash with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x 5 min). This chelates and removes residual Palladium (which appears black/grey).

-

Wash with DMF (5x) and DCM (5x).

-

Pd Remediation: Removing the Metal

Residual palladium is toxic and can catalyze unwanted side reactions in subsequent steps.

Method 1: Chelation Wash (Solid Phase) Use 0.5% w/v Sodium Diethyldithiocarbamate (DTC) in DMF. The DTC ligand displaces phosphines and binds Pd tightly, allowing it to be washed away.

Method 2: Scavenger Resins (Solution Phase) Add a Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or TMT (Trimercaptotriazine) resin to the crude reaction mixture.

-

Dosage: 5–10 equivalents relative to Pd loading.

-

Time: Stir for 4 hours at RT.

-

Filtration: Filter through Celite.[5] The filtrate will be Pd-free (<5 ppm).

Troubleshooting & Optimization

Figure 2: Diagnostic workflow for stalled deprotection reactions.

Common Failure Modes:

-

"The reaction turned black immediately."

-

Cause: Colloidal Pd(0) formation ("Pd black").

-

Fix: Your ligand concentration is too low or oxygen was present. Add excess

(1-2 equiv) to stabilize the catalyst.

-

-

"I see N-allylated side products."

-

Cause: The scavenger was too weak or basic.

-

Fix: Switch to Phenylsilane or NDMBA . Avoid amine bases like morpholine if the substrate has nucleophilic sites.

-

References

-

Tsuji, J., et al. (1987).[6] Mild palladium(0)-catalyzed deprotection of allyl esters.[7][8] Tetrahedron Letters.[6][9][10][11] Link

-

Guibé, F. (1997).[12] Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron.[10][11] Link

-

Vutukuri, D. R., et al. (2003).[11][13] A Mild Deprotection Strategy for Allyl-Protecting Groups.[7][8][9][13] Journal of Organic Chemistry.[9][11][13] Link

-

Thieriet, N., et al. (2000). Solid-Phase Synthesis of Peptides Containing Allyl-Protected Side Chains.[2][4][14] Organic Letters.[8][9][11] Link

-

Honda, M., et al. (2014). Deprotection of Allyl Esters using Phenylsilane. Chem. Pharm.[10] Bull. Link

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. onyxipca.com [onyxipca.com]

- 6. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups | CoLab [colab.ws]

- 7. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 10. biotage.com [biotage.com]

- 11. Allyl Ethers [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 14. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Bioconjugation & Cyclization Strategies using Fmoc-D-Lys-Oall HCl

Introduction: The Trifunctional Scaffold

Fmoc-D-Lys-Oall HCl (Fmoc-D-Lysine Allyl Ester Hydrochloride) represents a high-value "trifunctional" scaffold in modern peptidomimetic synthesis. Unlike standard SPPS building blocks (e.g., Fmoc-Lys(Boc)-OH), this molecule presents a free

This unique configuration enables two critical workflows that are difficult to achieve with standard reagents:

-

"Pre-Conjugation" Strategy: Attachment of complex payloads (fluorophores, drugs, PEG) to the lysine side chain in solution prior to peptide assembly, avoiding harsh resin cleavage conditions that might degrade the payload.

-

Side-Chain Anchoring & Cyclization: Immobilization of the lysine onto solid support via the

-amine, allowing for "Head-to-Tail" cyclization between the

The inclusion of the D-isomer confers proteolytic resistance, making this scaffold ideal for stabilizing therapeutic peptide candidates against serum proteases.

Chemical Profile

| Property | Specification |

| Formula | |

| MW | 444.95 g/mol |

| Fmoc (Base labile; 20% Piperidine) | |

| C-Term Protection | Allyl Ester (Pd(0) labile; Orthogonal to Acid/Base) |

| Side Chain | Free |

| Solubility | Soluble in DMF, MeOH, DMSO.[1] Slightly soluble in |

Strategic Workflows (Logic & Design)

The following Graphviz diagrams illustrate the two primary strategic applications of this scaffold.

Workflow A: The "Side-Chain Anchor" Strategy for Cyclic Peptides

This method anchors the Lysine to the resin via its side chain. The peptide chain is grown from the

Figure 1: Workflow for generating head-to-tail cyclic peptides by anchoring Fmoc-D-Lys-Oall via its side chain.

Workflow B: Solution-Phase "Pre-Conjugation"

Here, the scaffold is used to attach a sensitive cargo (e.g., a dye) to the side chain before the amino acid is ever exposed to SPPS reagents.

Figure 2: Pre-conjugation of sensitive payloads prior to peptide synthesis.

Detailed Experimental Protocols

Protocol A: Site-Specific Bioconjugation (Solution Phase)

Objective: Conjugate an NHS-ester fluorophore (e.g., FITC or Alexa Fluor) to the

Context: The HCl salt renders the amine non-nucleophilic. You must strictly control pH to deprotonate the

Reagents:

-

Fmoc-D-Lys-Oall HCl (1.0 eq)

-

NHS-Ester Cargo (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 100 mg Fmoc-D-Lys-Oall HCl in 2 mL anhydrous DMF.

-

Activation (Critical): Add DIPEA dropwise. Monitor pH using wet pH paper.

-

Target: pH 8.5–9.0.

-

Caution: Do not exceed pH 9.5 to prevent premature Fmoc cleavage.

-

-

Coupling: Add the NHS-ester cargo (dissolved in minimal DMF) dropwise to the lysine solution while stirring.

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours in the dark (if cargo is light-sensitive).

-

Quenching: Add 5 equivalents of water or 1M acetic acid buffer (pH 5) to quench unreacted NHS ester.

-

Purification:

-

Dilute with EtOAc (Ethyl Acetate).

-

Wash 3x with 1M KHSO4 (removes DIPEA and unreacted Lysine).

-

Wash 1x with Brine.

-

Dry over MgSO4 and concentrate in vacuo.

-

-

Validation: Analyze via LC-MS. Expect Mass shift:

.

Protocol B: Palladium-Catalyzed Allyl Ester Deprotection

Objective: Remove the C-terminal Allyl group (Oall) selectively without affecting Fmoc or acid-labile side chains (Boc, tBu). This is essential for cyclization or C-terminal modification.

Mechanism: The reaction uses Pd(0) to form a

Reagents:

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0))[2] -

Scavenger: Phenylsilane (

) OR N-Methylmorpholine (NMM) with Acetic Acid. -

Solvent: Dry DCM (Dichloromethane).

Step-by-Step:

-

Preparation (Inert Atmosphere):

-

Weigh the peptidyl-resin or protected amino acid into a reaction vessel.

-

Crucial: Purge the vessel with Argon or Nitrogen for 5 minutes. Oxygen poisons the Pd(0) catalyst.

-

-

Catalyst Solution:

-

Dissolve

(0.1 – 0.2 eq) in dry DCM. -

Add Phenylsilane (10 – 20 eq). Note: Phenylsilane is preferred over morpholine for efficiency and reduced toxicity.

-

-

Reaction:

-

Add the catalyst/scavenger mixture to the substrate.

-

Agitate gently (shake, do not stir vigorously if on resin) for 30–60 minutes at RT under Argon.

-

Protect from light (Pd catalysts are light-sensitive).

-

-

Repetition: Drain and repeat Step 3 once to ensure 100% deprotection.

-

Washing (Scavenging the metal):

-

Wash resin with DCM (3x).

-

Metal Removal Wash: Wash with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (2 x 10 min). This chelates residual Palladium (which appears black/grey) and prevents poisoning of subsequent coupling steps.

-

Wash with DMF (5x).

-

Protocol C: On-Resin Head-to-Tail Cyclization

Objective: Cyclize a peptide anchored via the Fmoc-D-Lys-Oall side chain.

-

Anchoring: Couple Fmoc-D-Lys-Oall HCl (neutralized with DIPEA) to a Rink Amide resin via the

-amine. -

Elongation: Perform standard Fmoc SPPS to build the peptide chain on the

-amine.-

Final Step: Remove the N-terminal Fmoc group (leaving a free N-term amine).

-

-

C-Term Deprotection: Perform Protocol B (Allyl removal) to expose the C-terminal carboxylic acid of the D-Lys residue.

-

Cyclization:

-

Reagent: PyBOP (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF.

-

Concentration: Dilute conditions are preferred to favor intramolecular cyclization over intermolecular dimerization.

-

Time: 4–12 hours.

-

-

Cleavage: Treat with TFA/TIS/Water (95:2.5:2.5) to cleave the side-chain anchor from the resin (releasing the cyclic peptide).

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Incomplete Allyl Removal | Catalyst oxidation (turned black/orange). | Use fresh |

| Fmoc Loss during Conjugation | pH > 9.5 during DIPEA addition. | Use a pH meter or narrow-range paper. Add base slowly at |

| Grey Resin after Pd treatment | Trapped Palladium. | Increase DDC (dithiocarbamate) washes. Residual Pd interferes with cleavage. |

| Low Cyclization Yield | Dimerization (Intermolecular). | Perform cyclization at lower concentration or use "pseudo-dilution" on resin (lower loading). |

References

-

Gomez-Martinez, P., et al. "N-alpha-Fmoc-D-lysine allyl ester hydrochloride: A versatile compound widely utilized in peptide synthesis." Chem-Impex Application Data.

-

Kates, S. A., et al. "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides." Solid-Phase Peptide Synthesis, Methods in Enzymology.

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Comprehensive review on orthogonality including Alloc/Allyl).

-

Thermo Fisher Scientific. "Use of Allyl-based Protecting Groups for the Automated Synthesis of Cyclic Peptides." Technical Notes.

-

Biotage. "Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups."[3] Application Note.

Sources

Application Note: Precision Synthesis of Branched Peptides via Orthogonal Protection Strategies

This Application Note is structured as a comprehensive technical guide for professional peptide chemists. It moves beyond standard textbook descriptions to address the practical engineering of branched molecular architectures using orthogonal protection strategies.

Abstract & Strategic Overview

The synthesis of branched peptides—constructs containing a primary backbone with one or more secondary peptide chains attached via side-chain functionalities—requires a "third dimension" of orthogonality. Standard Fmoc/tBu SPPS (Solid-Phase Peptide Synthesis) relies on a two-dimensional strategy: base-labile

To introduce a branch point at a specific lysine (or ornithine/diaminopropionic acid) residue without disturbing the growing backbone or the resin linkage, a semi-permanent protecting group is required. This guide details the three primary orthogonal strategies: Hydrazine-labile (ivDde) , Hyper-acid-labile (Mtt) , and Allyl-based (Alloc) protection.[1]

The Orthogonal Logic

Success depends on selecting a protecting group that is stable to:

-

Coupling Reagents (DIC, Oxyma, HATU).[4]

-

The Resin Linkage (during selective deprotection).

The following decision matrix outlines the selection logic:

Figure 1: Decision tree for selecting the appropriate orthogonal protecting group based on resin sensitivity and peptide complexity.

Critical Materials & Reagents

| Reagent Category | Specific Chemical | Function/Notes |

| Protected Amino Acids | Fmoc-Lys(ivDde)-OH | Stable to TFA/Piperidine; cleaved by Hydrazine.[1][2][5] |

| Fmoc-Lys(Mtt)-OH | Cleaved by 1% TFA; highly sensitive.[1] | |

| Fmoc-Lys(Alloc)-OH | Cleaved by Pd(PPh | |

| Deprotection Reagents | Hydrazine Monohydrate | For ivDde removal.[6] Caution: Carcinogenic. |

| Pd(PPh | Catalyst for Alloc removal. Must be fresh/yellow. | |

| Phenylsilane (PhSiH | Scavenger for Allyl groups (superior to morpholine).[1] | |

| Solvents | DCM (Anhydrous) | Critical for Mtt removal (TFA in DMF cleaves resin).[1] |

| NMP (N-Methyl-2-pyrrolidone) | Preferred over DMF for branching to reduce aggregation.[1] |

Protocol A: The ivDde Strategy (Hydrazine Labile)

Best for: Rink Amide or Wang resins.

Mechanism: The ivDde group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) masks the

Step-by-Step Procedure

-

Backbone Assembly: Synthesize the primary peptide chain using standard Fmoc/tBu protocols. Incorporate Fmoc-Lys(ivDde)-OH at the branching position.[1][7]

-

Note: If the N-terminus of the backbone must remain protected during branching, use Boc-AA-OH for the final residue, as Fmoc is unstable to hydrazine.

-

-

Selective Deprotection (ivDde Removal):

-

Wash: DCM (3 x 1 min), DMF (3 x 1 min).

-

Reaction: Treat resin with 2% Hydrazine monohydrate in DMF (v/v).

-

Cycles: 3 x 10 minutes.

-

Observation: The solution may turn slightly yellow/orange due to indazole byproduct formation.

-

Monitoring: Remove a few beads, wash with EtOH, and perform a Kaiser test (Ninhydrin). A blue result indicates free

-amines.[1]

-

-

Branch Construction:

-

The

-amine is now free. Proceed with standard Fmoc coupling for the branch sequence. -

Tip: Steric hindrance is higher at the branch point. Use HATU/HOAt at 50°C for the first coupling of the branch.

-

Risks: Hydrazine can reduce allyl groups or remove Fmoc groups. Ensure the N-terminus is Boc-protected or acetylated before hydrazine treatment.[1][6]

Protocol B: The Mtt Strategy (Hyper-Acid Labile)

Best for: Synthesis where hydrazine or palladium cannot be used.[1] Mechanism: The Mtt (4-methyltrityl) group is ~100x more acid-labile than the Boc/tBu groups and ~1000x more labile than the resin linkage (Rink).[1]

Step-by-Step Procedure

-

Backbone Assembly: Incorporate Fmoc-Lys(Mtt)-OH .

-

Selective Deprotection (Mtt Removal):

-

Critical Wash: Wash resin thoroughly with DCM (5 x 1 min).[1] Traces of DMF can increase acidity and cause premature resin cleavage.

-

Reaction Cocktail: Prepare 1% TFA / 5% TIS / 94% DCM . (TIS acts as a cation scavenger).[1]

-

Flow Method (Recommended): Do not incubate.[1] Add cocktail, shake for 1 min, drain. Repeat this "flow" process 10–15 times.

-

Visual Cue: The filtrate will turn bright yellow (trityl cation). Continue washes until the filtrate is colorless.

-

Neutralization: Immediately wash with 5% DIPEA in DCM (3 x 2 min) to neutralize the resin.

-

-

Branch Construction: Proceed with coupling to the

-amine.

Risks: The primary risk is inadvertent cleavage of the peptide from the resin. This method is not recommended for Chlorotrityl (2-CTC) resins as the linkage stability is too similar to the Mtt group.

Protocol C: The Alloc Strategy (Palladium Labile)

Best for: Complex peptides, convergent synthesis, and "True Orthogonality." Mechanism: Palladium(0) catalyzes the allyl transfer to a scavenger (Phenylsilane), liberating the amine.

Step-by-Step Procedure

-

Backbone Assembly: Incorporate Fmoc-Lys(Alloc)-OH .

-

Catalyst Preparation:

-

Dissolve Pd(PPh

) -

Note: The catalyst is air-sensitive. Use immediately.

-

-

Selective Deprotection:

-

Branch Construction: Proceed with coupling.

Synthesis Workflow Visualization

The following diagram illustrates the complete lifecycle of a branched peptide synthesis using the ivDde strategy, highlighting the critical divergence point.

Figure 2: Sequential workflow for constructing branched peptides using the Fmoc/ivDde orthogonal strategy.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Branch Coupling | Steric hindrance at the | Use HATU or PyAOP at 50°C. Perform double couplings. Use PEG-based resins (ChemMatrix) for better swelling.[1] |

| Resin Cleavage (Mtt Method) | Acid concentration too high or exposure too long.[1] | Switch to Flow Method (1 min washes). Ensure solvent is anhydrous DCM (no DMF).[1] |

| Black Precipitate (Alloc Method) | Palladium precipitation.[1] | Wash resin with 0.5% Sodium Diethyldithiocarbamate in DMF or a solution of thiourea to chelate Pd. |

| Fmoc Loss (ivDde Method) | Hydrazine attacking Fmoc.[1][7][9] | Mandatory: Protect N-terminus with Boc or Acetyl before hydrazine treatment.[1] |

References

-

CEM Corporation. "Microwave Assisted SPPS of Unsymmetrically Branched Peptides." CEM Application Notes. [Link]

-

Biotage. "Strategies for the synthesis of branched and cyclic peptides." Biotage Peptide Synthesis Blog. [Link]

-

Royal Society of Chemistry. "Fmoc solid-phase peptide synthesis: Mtt removal protocols." Biomaterials Science Supplementary Material. [Link]

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 6. peptide.com [peptide.com]

- 7. kohan.com.tw [kohan.com.tw]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Synthesis of Head-to-Tail Cyclic Peptides Using Fmoc-D-Lys-Oall HCl

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, cyclic peptides have emerged as a "Goldilocks" modality—combining the target affinity of biologics with the potential membrane permeability of small molecules. However, synthesizing head-to-tail cyclic peptides (homodetic cyclization) often suffers from dimerization, poor solubility, and low yields when performed in solution.

Fmoc-D-Lys-Oall HCl represents a specialized "architectural anchor" designed to solve these challenges. By utilizing this molecule, researchers can employ a Side-Chain Anchoring Strategy , enabling the synthesis of cyclic peptides entirely on the solid phase.[1]

The "Chiral-Orthogonal" Advantage

This molecule integrates two critical design elements:

-

D-Isomerism (D-Lys):

-

Proteolytic Stability: Introduces a "chiral switch" that renders the peptide backbone unrecognizable to common proteases (e.g., trypsin, chymotrypsin), significantly extending in vivo half-life.

-

Conformational Bias: D-amino acids naturally induce

-turn structures in L-peptide backbones. This "pre-organizes" the linear chain, bringing the N- and C-termini into proximity and entropically favoring intramolecular cyclization over intermolecular dimerization.

-

-

Allyl Ester (Oall) Protection:

-

Orthogonality: The C-terminal allyl ester is stable to both basic (Piperidine) and acidic (TFA) conditions used in standard Fmoc SPPS. It is selectively removed by Palladium(0) catalysis, allowing for precise, on-resin C-terminal activation.

-

Chemical Profile

| Property | Specification |

| Chemical Name | |

| CAS Number | 1272754-92-3 |

| Formula | |

| Molecular Weight | 444.95 g/mol |

| Solubility | Soluble in DMF, DMSO, MeOH |

| Active Function | Free |

| Protection |

Experimental Workflow: The Side-Chain Anchoring Strategy

The following workflow illustrates the "Dimension 3" cyclization strategy. The peptide is grown from the side chain of the D-Lys residue, which remains attached to the resin. This leaves both the N-terminus and C-terminus of the peptide chain free for cyclization while the peptide is pseudodiluted on the solid support.

Figure 1: Workflow for synthesizing head-to-tail cyclic peptides using Fmoc-D-Lys-Oall HCl as the resin-bound anchor.

Detailed Protocols

Protocol A: Resin Loading (Side-Chain Attachment)

Objective: Anchor the Fmoc-D-Lys-Oall HCl to an acid-labile resin via its free

Reagents:

-

2-Chlorotrityl Chloride (2-CTC) Resin (Loading: ~1.0 mmol/g)

-

Dichloromethane (DCM) (Anhydrous)

-

N,N-Diisopropylethylamine (DIEA)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Place 1.0 g of 2-CTC resin in a fritted reactor. Swell in DCM (10 mL) for 20 minutes. Drain.

-

Coupling Solution: Dissolve Fmoc-D-Lys-Oall HCl (0.6 eq relative to resin capacity) in DCM (10 mL). Add DIEA (4.0 eq).

-

Note: Using a substoichiometric amount (0.6 eq) prevents overcrowding, which is crucial for the subsequent cyclization step (pseudodilution effect).

-

-

Loading: Add the solution to the resin.[2][3][4][5] Shake at Room Temperature (RT) for 2 hours.

-

Capping: Add MeOH (1 mL) and DIEA (1 mL) to the reaction mixture to cap unreacted trityl chlorides. Shake for 20 minutes.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Protocol B: Palladium-Catalyzed Allyl Deprotection

Objective: Selectively remove the C-terminal Allyl ester without disturbing the Fmoc group or the resin linkage.

Reagents:

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Phenylsilane (PhSiH

) (Scavenger) -

Dichloromethane (DCM) / DMF (1:1 v/v)

-

Sodium Diethyldithiocarbamate (DDC) (Pd Scavenger wash)

Mechanism:

The Pd(0) complex coordinates with the allyl ester, forming a

Procedure:

-

Preparation: In a vial, dissolve Pd(PPh

)-

Critical: This solution is air-sensitive. Prepare immediately before use or under Argon.

-

-

Reaction: Add the Pd cocktail to the resin-bound peptide. Shake under Argon (or in a sealed vessel) for 30 minutes.

-

Repeat: Drain and repeat Step 2 with fresh reagent to ensure 100% deprotection.

-

Pd Removal (Crucial): Wash the resin with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (3 x 5 min).

-

Visual Check: The resin should return to its original color. Dark/Grey resin indicates trapped Palladium, which will poison the subsequent cyclization.

-

-

Final Wash: Wash with DMF (5x) and DCM (5x).

Protocol C: On-Resin Cyclization

Objective: Form the amide bond between the free N-terminus and the free C-terminus.

Procedure:

-

Fmoc Removal: Remove the N-terminal Fmoc group using 20% Piperidine in DMF (standard protocol). Wash thoroughly.[2]

-

Cyclization Cocktail: Dissolve PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.

-

Alternative: Use HATU (3 eq) / HOAt (3 eq) / DIEA (6 eq) for difficult sequences.

-

-

Reaction: Add to resin and shake for 2–4 hours.

-

Monitoring: Perform a Kaiser Test (Ninhydrin).

-

Pass: Solution is yellow/colorless (No free amines).

-

Fail: Solution is blue (Incomplete cyclization). If blue, re-couple.

-

Quality Control & Troubleshooting

Analytical Verification

After final cleavage (95% TFA / 2.5% TIS / 2.5% H

| Observation | Diagnosis | Remediation |

| Mass = Target + 40 Da | Incomplete Allyl Removal | The Allyl group (+40) remains. Increase Pd(PPh |

| Mass = Target + 16 Da | Methionine Oxidation | Use fresh TIS/DTT in cleavage cocktail. |

| Linear Peptide Detected | Failed Cyclization | Steric hindrance is too high. Switch to HATU or use microwave-assisted cyclization (50°C, 20 min). |

| Grey/Black Resin | Palladium Contamination | Inefficient washing. Use DDC or Sodium Diethyldithiocarbamate washes until resin is clear. |

Storage & Handling[7][8][9]

-

Fmoc-D-Lys-Oall HCl is hygroscopic. Store at -20°C in a desiccator.

-

Allow the vial to warm to room temperature before opening to prevent condensation, which hydrolyzes the allyl ester.

References

-

Kzierzak, A., & Meldal, M. (2020). "Automated Solid Phase Peptide Synthesis." Methods in Enzymology.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8][9] Chemical Reviews, 109(6), 2455-2504.

-

Thongyoo, P., et al. (2008). "Palladium-mediated Alloc deprotection in solid phase peptide synthesis." Journal of Peptide Science.

-

BenchChem Technical Data. "Fmoc-D-Lys-Oall HCl Product Specifications."

-

Pelay-Gimeno, M., et al. (2015). "Structure-Based Design of Inhibitors of Protein-Protein Interactions: Mimicking Peptide Turns." Angewandte Chemie International Edition.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chempep.com [chempep.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. cem.de [cem.de]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

troubleshooting Fmoc-D-Lys-Oall HCl coupling efficiency

Technical Support Center: Fmoc-D-Lys-Oall HCl Coupling Optimization

Topic: Troubleshooting Coupling Efficiency of Fmoc-D-Lys-Oall HCl Document ID: TS-AA-2024-DLYS Last Updated: October 26, 2025

Executive Summary

Fmoc-D-Lys-Oall HCl (

Crucial Structural Context:

- -Position: Protected by Fmoc (Base-labile).

- -Position: Protected by Allyl Ester (Pd(0)-labile).

- -Side Chain: Free Amine (present as the Hydrochloride salt).

The Core Issue: Users reporting "low coupling efficiency" with this reagent are almost invariably failing to fully neutralize the hydrochloride salt on the

Phase 1: The Pre-Coupling Checklist (Critical Failures)

Before altering reagents, verify the fundamental reaction environment. The presence of the HCl counter-ion is the primary cause of failed couplings for this specific molecule.

The Neutralization Trap

The

-

The Problem: If you calculate base (DIEA/NMM) based solely on the incoming activated acid, you will be deficient. The HCl consumes 1 equivalent of base immediately.

-

The Fix: You must add 1.0 equivalent of base specifically to neutralize the Fmoc-D-Lys-Oall HCl before adding the activated carboxylic acid species.

Reagent Quality Verification

| Parameter | Specification | Why it matters |

| Appearance | White to off-white powder | Yellowing indicates Fmoc cleavage or oxidation. |

| Solubility | Soluble in DMF/DMSO | Insoluble particles suggest incomplete salt dissociation. |

| Identity | Fmoc-D-Lys-Oall HCl | Confirm you are NOT using H-D-Lys(Fmoc)-Oall (where the |

Phase 2: Troubleshooting Workflow (Step-by-Step)

Scenario A: Solution Phase Coupling (Most Common)

Context: Coupling an activated Carboxylic Acid (R-COOH) to the Side Chain (

Step 1: Solubilization & Neutralization (The "Zero" Timepoint)

-

Dissolve Fmoc-D-Lys-Oall HCl (1.0 equiv) in DMF or DCM.

-

Add DIEA (Diisopropylethylamine) (1.0 equiv) before adding any other reagents.

-

Observation: The solution should clarify. If it remains cloudy in DCM, switch to DMF or add a chaotropic salt (see Phase 3).

-

Check pH: Spot 1

L on wet pH paper. It should be neutral (pH 7-8). If acidic, the amine is still protonated.

Step 2: Activation of the Partner Acid Do not activate the acid in the presence of the Lysine derivative if using carbodiimides (DIC/EDC), as this risks side reactions.

-

Protocol: Pre-activate R-COOH (1.1 equiv) with HATU (1.1 equiv) and DIEA (2.0 equiv) for 2 minutes.

-

Note: The extra DIEA here handles the acid activation.

Step 3: The Coupling Reaction Combine the Neutralized Lysine solution (Step 1) with the Activated Acid solution (Step 2).

-

Time: Allow 1–2 hours.

-amines are generally nucleophilic, but the bulky Fmoc and Allyl groups can create a "steric canyon."

Phase 3: Advanced Troubleshooting (When Standard Protocols Fail)

Issue 1: Aggregation (The "D-Amino Effect")

D-amino acids can induce unexpected

-

Diagnosis: Reaction mixture turns to a gel or precipitate forms; HPLC shows unreacted starting material despite correct pH.

-

Solution: "Magic Mixture" Solvents.

-

Replace DMF with NMP (N-methylpyrrolidone) .

-

Add Chaotropic Salts: 0.1 M LiCl or KSCN in the coupling buffer. This disrupts hydrogen bonding networks.

-

Issue 2: Racemization of the Incoming Acid

While Fmoc-D-Lys-Oall itself is resistant to racemization (since its chiral center is protected by Fmoc and Allyl), the incoming acid (R-COOH) is at risk if you use too much base to neutralize the Lysine HCl salt.

-

The Mechanism: Excess base promotes proton abstraction from the

-carbon of the activated ester (oxazolone formation). -

The Fix: Use Collidine (TMP) instead of DIEA. Collidine is a weaker base (pKa ~7.4) that effectively neutralizes HCl but is less likely to drive racemization of activated amino acids.

Issue 3: Premature Fmoc Removal

If the reaction is left overnight with excess nucleophilic base (like Piperidine, though unlikely to be used here, or even high concentrations of primary amines), the Fmoc group can degrade.

-

Prevention: Monitor reaction by TLC/HPLC. Quench immediately upon completion.

Visual Troubleshooting Guide

Figure 1: Diagnostic Flowchart for Low Coupling Yield

Caption: Step-by-step decision tree for isolating the cause of coupling failure. Priority is given to pH correction (HCl neutralization) and aggregation disruption.

FAQ: Frequently Asked Questions

Q1: Can I use this reagent in Solid Phase Peptide Synthesis (SPPS)?

A: Only if you are attaching it via the Side Chain (

-

Warning: If you remove the Fmoc to couple to the

, you will have two free amines (

Q2: How do I remove the Allyl group later?

A: The Allyl ester is orthogonal to Fmoc. It is removed using Pd(PPh

Q3: Why D-Lysine instead of L-Lysine? A: D-Lysine is often used to introduce specific conformational constraints (turns) in cyclic peptides or to increase proteolytic stability (enzymes struggle to degrade D-amino acids). Ensure your downstream analysis (HPLC/NMR) accounts for this diastereomer.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5] Chemical Reviews, 109(6), 2455–2504. Link

-

Cited for: Orthogonality of Allyl/Fmoc protection schemes.[5]

-

-

Albericio, F., & Boman, J. M. (1999). "Coupling Reagents and Methods."[4][6][7][8][9] Methods in Enzymology, 289, 104-126. Link

-

Cited for: Mechanism of HATU/HOAt vs Carbodiimides and base requirements.

-

-

Paradís-Bas, M., et al. (2016). "The Road to the Synthesis of 'Difficult' Peptides." Chemical Society Reviews, 45, 631-654. Link

-

Cited for: Aggregation disruption using LiCl and NMP in peptide synthesis.

-

-

Chem-Impex International. "Product Specification: N-alpha-Fmoc-D-lysine allyl ester hydrochloride." Link

-

Cited for: Verification of salt form and physical properties.

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. bachem.com [bachem.com]

- 7. biotage.com [biotage.com]

- 8. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Precision Control in Alloc Group Removal

Executive Summary: The "Hot Potato" Protocol

The removal of the Allyloxycarbonyl (Alloc) group is a cornerstone of orthogonal protection strategies, particularly in cyclic peptide synthesis and antibody-drug conjugate (ADC) linkers. However, the mechanism relies on generating a transient, highly electrophilic

Think of this allyl cation as a "hot potato." Once generated, it must be immediately passed to a scavenger. If the scavenger is too slow or sterically hindered, that "hot potato" will land on the most nucleophilic residue available on your biomolecule—typically Tyrosine, Tryptophan, or Methionine—resulting in irreversible alkylation.

This guide moves beyond basic recipes to the mechanistic control required to prevent these side reactions.

Module 1: The Scavenger Selection Matrix

The choice of scavenger dictates the reaction pathway. Historically, nucleophiles like dimedone were used, but they function via carbon-alkylation, which is equilibrium-dependent. Modern protocols favor Phenylsilane (PhSiH₃) , which acts as a hydride donor.

Why Phenylsilane is Superior

Phenylsilane reduces the

| Feature | Phenylsilane (PhSiH₃) | Dimedone | Borane-Dimethylamine |

| Mechanism | Hydride Donor (Reduction) | C-Nucleophile (Alkylation) | Hydride Donor |

| Byproduct | Propene (Gas) | Allylated Dimedone (Solid/Soluble) | Propene (Gas) |

| Risk of Adducts | Very Low | Moderate (Aldol condensations possible) | Low |

| Reaction Rate | Fast (Kinetic control) | Slower (Thermodynamic control) | Fast |

| Best For | Trp/Tyr/Met containing peptides | Simple sequences | Alternative to silanes |

Visualization: The Mechanistic Divergence

The following diagram illustrates why hydride donors prevent equilibrium-based side reactions.

Figure 1: Mechanistic comparison showing how Phenylsilane drives the reaction irreversibly by generating volatile propene, whereas carbon nucleophiles leave byproducts in solution.

Module 2: Troubleshooting & FAQs

Direct solutions to specific experimental failures.

Q1: I see a +40 Da mass shift on my peptide after Alloc removal. What happened?

Diagnosis: This is likely Allylation of a nucleophilic side chain. The Cause: The allyl cation was not scavenged fast enough and reacted with Tyrosine (O-allyl), Tryptophan (N-allyl), or Methionine (S-allyl). The Fix:

-

Switch to Phenylsilane: If you are using Dimedone or N-methylaniline, stop. The kinetics are too slow for sensitive residues.

-

Increase Scavenger Concentration: Use 20–25 equivalents of PhSiH₃ relative to the Alloc group.

-

Pre-mix Catalyst: Do not add Pd(0) to the resin before the scavenger. Add the scavenger first, or add them as a pre-mixed cocktail to ensure the scavenger is immediately available upon

-allyl formation [1].

Q2: My reaction stalled at 50% conversion. Adding more catalyst didn't help.

Diagnosis: Catalyst Poisoning or Oxidation.[1][2] The Cause:

-

Oxidation: Pd(PPh₃)₄ is extremely air-sensitive. If it’s black, it’s dead (Pd metal). It should be bright yellow.

-

Sulfur Poisoning: If your sequence contains Cys or Met, sulfur can displace the phosphine ligands, deactivating the Pd. The Fix:

-

Inert Atmosphere: Perform the reaction under strictly dry Argon/Nitrogen.

-

The "Wash" Trick: Wash the resin with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF between catalyst treatments to strip poisoned Pd from the resin before adding fresh catalyst [2].

-

Microwave Acceleration: Short bursts (2 x 5 min at 38°C) can drive the reaction to completion before the catalyst has time to degrade [3].

Q3: I am observing Methionine oxidation (+16 Da).

Diagnosis: Oxidative conditions during workup. The Cause: While PhSiH₃ is a reducing agent, the subsequent washes (especially if using chlorinated solvents in air) can promote oxidation if residual Pd is present. The Fix:

-

Avoid Chlorinated Solvents: Perform washes with DMF instead of DCM/CHCl₃ if possible.

-

Rapid Chelation: Immediately wash with the DTC cocktail mentioned above to sequester Pd.

-

Scavenger Choice: Ensure you are not using a scavenger that generates radical intermediates.

Module 3: Experimental Protocols

Self-validating systems for reproducible results.

Protocol A: The "Gentle" Standard (PhSiH₃)

Best for: Sequences containing Trp, Tyr, Met, or sensitive modifications.

-

Preparation: Swell resin (0.1 mmol scale) in dry DCM under Argon for 20 min.

-

Cocktail: In a separate vial under Argon, dissolve Pd(PPh₃)₄ (0.1 eq) in dry DCM. Add PhSiH₃ (20 eq) . The solution should bubble slightly (propene generation).

-

Reaction: Add the cocktail to the resin. Agitate gently under Argon for 20 minutes.

-

Cycle: Drain and repeat Step 2-3 once.

-

Pd Removal (Critical): Wash resin 3x with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF. The wash solution may turn yellow/brown (Pd-DTC complex).

-

Final Wash: Wash 5x with DMF, 5x with DCM.

Protocol B: Microwave-Assisted (High Efficiency)

Best for: Sterically hindered sequences or aggregated peptides.

-

Setup: Place resin in a microwave vial.

-

Cocktail: Pd(PPh₃)₄ (0.1 eq) + PhSiH₃ (10 eq) in dry DMF.

-

Irradiation: 38°C for 5 minutes (20-30W).

-

Repeat: Fresh cocktail, 38°C for 5 minutes.

-

Workup: Follow the DTC wash step from Protocol A.

Decision Tree: Optimization Logic

Figure 2: Logic flow for selecting the correct protocol and troubleshooting incomplete reactions.

References

-

Thieriet, N. , Alsina, J., Giralt, E., Guibé, F., & Albericio, F. (1997).[3][4] Use of Alloc-Amino Acids in Solid-Phase Peptide Synthesis. Tandem Deprotection-Coupling Reactions Using Neutral Conditions.[3][4][5] Tetrahedron Letters, 38(41), 7275–7278.[4]

-

Isidro-Llobet, A. , Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Gomez-Martinez, P. , Dessolin, M., Guibé, F., & Albericio, F. (1999). Mild and efficient removal of the Allyloxycarbonyl (Alloc) protecting group from amino acids and peptides using Pd(PPh3)4 and Phenylsilane.[1][2][5] Journal of the Chemical Society, Perkin Transactions 1, (20), 2871–2874.

-

Kates, S. A. , Daniels, S. B., & Albericio, F. (1993).[4] Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides.[4] Analytical Biochemistry, 212(2), 303–310.[4]

Sources

Technical Support Center: Strategies to Mitigate Peptide Aggregation Involving Lysine Derivatives

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing and troubleshooting peptide aggregation, with a specific focus on peptides containing lysine and its derivatives. Peptide aggregation is a common challenge that can impact experimental outcomes, product stability, and therapeutic efficacy.[1][2][3] This guide offers in-depth scientific explanations, actionable protocols, and troubleshooting advice to help you navigate this complex issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of peptide aggregation, and how does lysine's side chain contribute?

A1: Peptide aggregation is a complex process where peptide monomers self-associate to form larger, often insoluble, structures.[1][4] This can lead to loss of active product, altered pharmacokinetics, and potential immunogenicity.[2][5] The primary drivers of aggregation include:

-

Hydrophobic Interactions: Nonpolar amino acid residues tend to minimize their contact with water, leading them to associate with each other.[6][7]

-

Intermolecular Hydrogen Bonding: The peptide backbone can form extensive hydrogen bond networks, leading to the formation of stable β-sheet structures, which are hallmarks of many aggregated states.[8]

-

Electrostatic Interactions: Attractions between oppositely charged residues can promote aggregation, while repulsion between like charges can prevent it.[7]

The side chain of lysine plays a dual role in aggregation. Its long aliphatic chain (a four-carbon chain) contributes to hydrophobic interactions, while the terminal primary amine (ε-amino group) is positively charged at physiological pH.[9][10][11][12] This amphipathic nature means lysine can participate in both hydrophobic and electrostatic interactions, making its role in aggregation highly context-dependent.[9][13] The positive charge can be beneficial, as electrostatic repulsion between lysine residues can prevent aggregation.[7][14] However, it can also engage in detrimental electrostatic interactions with negatively charged residues.

Q2: How do modifications to the lysine side chain affect a peptide's tendency to aggregate?

A2: Modifying the ε-amino group of lysine is a powerful strategy to modulate a peptide's aggregation propensity. Common modifications and their effects include:

-

Acetylation: Neutralizes the positive charge of the lysine side chain. This can reduce electrostatic repulsion and potentially increase aggregation if hydrophobic interactions become dominant.

-

Methylation (Mono-, Di-, Tri-): While methylation does not neutralize the positive charge, it increases the hydrophobicity and steric bulk of the side chain. Trimethylation introduces a permanent positive charge which can enhance water solubility.[15] However, the increased hydrophobicity can sometimes promote aggregation. Recent studies have shown that neutralizing the charge of lysine through chemical modification, such as methylation, can significantly reduce amyloid-β aggregation.[16][17]

-

Pegylation (PEG): The attachment of polyethylene glycol (PEG) chains is a widely used technique to improve the solubility and pharmacokinetic profile of peptides. PEGylation adds a large, flexible, hydrophilic polymer that can sterically hinder intermolecular interactions, thereby preventing aggregation.

-

Biotinylation: The addition of a biotin tag can increase the overall size and alter the solubility of the peptide. The effect on aggregation depends on the specific peptide sequence and the linker used.

Q3: What role does pH play in the aggregation of lysine-containing peptides?

A3: The pH of the solution is a critical factor influencing the aggregation of lysine-containing peptides because it dictates the protonation state of ionizable groups.[1][18][19] The ε-amino group of lysine has a pKa of approximately 10.5.

-

At pH values below the pKa (e.g., physiological pH ~7.4): The ε-amino group is protonated and carries a positive charge. This leads to electrostatic repulsion between peptide chains, which generally helps to prevent aggregation.[7]

-

At pH values near the isoelectric point (pI) of the peptide: The net charge of the peptide is zero, minimizing electrostatic repulsion and making the peptide most prone to aggregation.

-

At pH values above the pKa: The ε-amino group is deprotonated and neutral. This loss of charge can lead to increased aggregation driven by hydrophobic interactions and hydrogen bonding.

Therefore, maintaining the pH of the solution away from the peptide's pI is a fundamental strategy to prevent aggregation.[20]

Troubleshooting Guide: Preventing and Reversing Peptide Aggregation

This section provides a systematic approach to troubleshooting common issues related to the aggregation of lysine-containing peptides.

Issue 1: My peptide precipitates out of solution upon dissolution or during storage.

This is a common indication of poor solubility and a high propensity for aggregation.

Root Causes and Solutions:

| Potential Cause | Explanation | Recommended Action |

| Incorrect Initial Solubilization | Peptides should be dissolved in a solvent that is compatible with their overall charge. | For basic peptides (net positive charge): Start with a small amount of 10% acetic acid or sterile water.[8] For acidic peptides (net negative charge): Use a small amount of 10% ammonium bicarbonate or 0.1% aqueous ammonia.[8] For neutral or hydrophobic peptides: Begin with a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer.[8] |

| pH is close to the pI | At the isoelectric point, the peptide has no net charge, minimizing electrostatic repulsion and maximizing aggregation. | Adjust the pH of the buffer to be at least 1-2 units away from the peptide's calculated pI.[20] |

| High Peptide Concentration | Higher concentrations increase the likelihood of intermolecular interactions and aggregation. | Work with the lowest feasible peptide concentration. If a high concentration is necessary, consider adding stabilizing excipients. |

| Sub-optimal Storage Conditions | Freeze-thaw cycles can induce aggregation. | Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C with a cryoprotectant like glycerol.[20] |

Experimental Protocol: Systematic Solubilization of a Lyophilized Peptide

-

Characterize your peptide: Calculate the theoretical pI and net charge at neutral pH.

-

Start with a small test amount: Do not risk your entire sample.

-

Choose the initial solvent based on net charge:

-

Net Positive: Try sterile distilled water first. If it remains insoluble, add a small volume of 10% aqueous acetic acid.

-

Net Negative: Try sterile distilled water first. If it remains insoluble, add a small volume of 0.1% aqueous ammonia.

-

Net Neutral: Start with an organic solvent (e.g., DMSO). Once dissolved, slowly add your aqueous buffer with gentle vortexing.

-

-

Sonication: If the peptide is still not dissolving, gentle sonication in a water bath can help break up small aggregates.

-

Centrifugation: After dissolution, centrifuge the solution at high speed to pellet any remaining insoluble aggregates before using the supernatant.

Issue 2: My peptide shows signs of aggregation during an experiment (e.g., turbidity, loss of activity).

Aggregation can be triggered by changes in the experimental conditions.

Root Causes and Solutions:

| Potential Cause | Explanation | Recommended Action |

| Buffer Composition | The ionic strength and specific ions in the buffer can influence peptide stability. | Optimize the buffer composition. Sometimes, simply changing the buffer type (e.g., from phosphate to Tris) can have a significant effect.[1] |

| Temperature Changes | Increased temperature can promote hydrophobic interactions and lead to aggregation. | Perform experiments at the lowest practical temperature. If elevated temperatures are required, minimize the incubation time. |

| Agitation or Shear Stress | Shaking or stirring can introduce air-water interfaces, which can denature peptides and induce aggregation. | Minimize agitation. Use gentle mixing methods when necessary. |

| Interaction with Surfaces | Peptides can adsorb to and aggregate on hydrophobic surfaces (e.g., plastic tubes). | Use low-protein-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant. |

Diagram: Factors Influencing Peptide Aggregation

Caption: Key intrinsic and extrinsic factors that can promote peptide aggregation.

Advanced Strategies: The Use of Excipients and Solubility-Enhancing Tags

For particularly challenging peptides, more advanced formulation strategies may be necessary.

Using Excipients to Stabilize Peptides

Excipients are additives that can help stabilize peptides in solution and prevent aggregation.[1][3][5][21]

| Excipient Class | Examples | Concentration | Mechanism of Action |

| Amino Acids | L-Arginine, L-Lysine, Glycine, Proline | 50-200 mM | Can suppress aggregation by binding to exposed hydrophobic regions and screening charges.[2][4][8] |

| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Glycerol | 5-10% (w/v) | Act as "preferential exclusion" agents, stabilizing the native conformation of the peptide.[21] |

| Surfactants | Polysorbates (Tween 20/80), Pluronics | 0.01-0.1% | Non-ionic detergents that can coat hydrophobic patches on the peptide surface, preventing self-association.[2][8][21] |

| Salts | NaCl, KCl | Varies | Can either stabilize or destabilize peptides depending on the concentration and the specific peptide (Hofmeister series effects).[1] |

Experimental Protocol: Screening for Optimal Excipients

-

Prepare a stock solution of your peptide in a minimal buffer system where it is soluble.

-

Create a matrix of conditions in a 96-well plate format. Vary the type and concentration of different excipients.

-

Add the peptide to each well to the final desired concentration.

-

Incubate the plate under conditions that are known to induce aggregation (e.g., elevated temperature, gentle agitation).

-

Monitor aggregation over time using techniques such as:

-

Turbidity measurement: Read the absorbance at 340 nm or 600 nm.

-

Thioflavin T (ThT) fluorescence: ThT binds to amyloid-like fibrils and its fluorescence increases upon binding.

-

Dynamic Light Scattering (DLS): To measure the size distribution of particles in solution.

-

Employing Solubility-Enhancing Tags

Fusing a highly soluble peptide or protein tag to your peptide of interest can significantly improve its solubility and prevent aggregation.[22][23][24][25][26]

| Tag | Size | Properties |

| Poly-lysine or Poly-arginine tags | Small | Increases the net positive charge, enhancing solubility through electrostatic repulsion.[24] |

| MBP (Maltose-Binding Protein) | Large (~42 kDa) | A highly soluble protein that can act as a molecular chaperone. |

| GST (Glutathione S-Transferase) | Medium (~26 kDa) | Another highly soluble protein that can prevent aggregation. |

| SUMO (Small Ubiquitin-like Modifier) | Small (~11 kDa) | Enhances solubility and can be cleaved off with specific proteases. |

| Intrinsically Disordered Peptide (IDP) tags | Small | These tags lack a defined structure and act as entropic bristles, preventing aggregation.[22] |

Diagram: Workflow for Using a Solubility-Enhancing Tag

Caption: A typical workflow for producing a soluble peptide using a cleavable solubility-enhancing tag.

By understanding the fundamental principles of peptide aggregation and applying the systematic troubleshooting and optimization strategies outlined in this guide, researchers can significantly improve their success in working with challenging lysine-containing peptides.

References

-

Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]

-

Use of excipients to control aggregation in peptide and protein formulations. (2010). American Pharmaceutical Review. [Link]

-

Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2008). BioProcess International. [Link]

-

Use of excipients to control aggregation in peptide and protein formulations. (2010). SciSpace. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. (2023). Molecular Pharmaceutics. [Link]

-

A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity. (2012). ACS Chemical Neuroscience. [Link]

-

Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Pharmaceuticals. [Link]

-

The Role of Modified Lysine Derivatives in Peptide Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A key role for lysine residues in amyloid β-protein folding, assembly, and toxicity. (2012). Europe PMC. [Link]

-

Rational development of a strategy for modifying the aggregatibility of proteins. (2009). Proceedings of the National Academy of Sciences. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

-

An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins. (2022). Applied and Environmental Microbiology. [Link]

-

Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2008). BioProcess International. [Link]

-

A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity. (2012). ResearchGate. [Link]

-

Lysine-Targeting Inhibitors of Amyloidogenic Protein Aggregation: A Promise for Neurodegenerative Proteinopathies. (2022). JACS Au. [Link]

-

Influence of pH and sequence in peptide aggregation via molecular simulation. OPUS. [Link]

-

Charge Modification of Lysine Mitigates Amyloid-β Aggregation. (2025). PubMed. [Link]

-

pH dependence of the assembly mechanism and properties of poly(L-lysine) and poly(L-glutamic acid) complexes. (2018). RSC Publishing. [Link]

-

Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]

-

A key role for lysine residues in amyloid β-protein folding, assembly, and toxicity. (2012). PubMed. [Link]

-

Charge Modification of Lysine Mitigates Amyloid-β Aggregation. (2025). Dongguk University. [Link]

-

Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications. (2024). MDPI. [Link]

-

Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). PubMed Central. [Link]

-

Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide. (2022). PubMed. [Link]

-

Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. (2018). International Journal of Molecular Sciences. [Link]

-

The Impact of pH on Peptide Behavior: A Closer Look. (2026). Oreate AI Blog. [Link]

-

Increasing Protein Yields: Solubility Tagging. LenioBio. [Link]

-

Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. JOVE. [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. scispace.com [scispace.com]

- 3. bioprocessintl.com [bioprocessintl.com]

- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurelis.com [neurelis.com]

- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. A key role for lysine residues in amyloid β-protein folding, assembly, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Charge Modification of Lysine Mitigates Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.dongguk.edu [pure.dongguk.edu]

- 18. Making sure you're not a bot! [opus4.kobv.de]

- 19. The Impact of pH on Peptide Behavior: A Closer Look - Oreate AI Blog [oreateai.com]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

- 23. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Increasing Protein Yields: Solubility Tagging | LenioBio [leniobio.com]

- 26. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]

Technical Support Center: Synthesis of Fmoc-D-Lys-OAll HCl

Welcome to the technical support center for the synthesis of Fmoc-D-Lys-OAll HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this critical amino acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis of high-purity Fmoc-D-Lys-OAll HCl.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of Fmoc-D-Lys-OAll HCl is a multi-step process that can be prone to the formation of various impurities. This section details the most common impurities, their origins, and proven methods for their detection and elimination.

Diagram: Synthetic Pathway of Fmoc-D-Lys-OAll HCl

Caption: General synthetic route for Fmoc-D-Lys-OAll HCl.

Enantiomeric Impurities (Fmoc-L-Lys-OAll HCl)

The presence of the L-enantiomer is a critical impurity that can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have altered biological activity.[1]

-

Origin:

-

Contamination in the starting D-Lysine raw material.

-

Racemization during the activation or coupling steps of the synthesis, particularly under harsh basic or high-temperature conditions.

-

-

Detection and Analysis:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method for quantifying enantiomeric purity.[2] Polysaccharide-based chiral stationary phases are particularly effective.[2]

-

Gas Chromatography (GC): Requires derivatization to a volatile ester but can offer high resolution.[1]

-

Capillary Electrophoresis (CE): A powerful technique with high separation efficiency.[1]

-

-

Troubleshooting and Prevention:

-

Source High-Purity Starting Materials: Always use D-Lysine with the highest possible enantiomeric purity.

-

Optimize Reaction Conditions: Avoid prolonged exposure to strong bases or high temperatures during the Fmoc and Alloc protection steps.

-

Routine QC of Intermediates: Perform chiral HPLC analysis on the Fmoc-D-Lys(Alloc)-OH intermediate to ensure enantiomeric purity is maintained throughout the synthesis.

-

| Parameter | Recommended Condition | Rationale |

| Starting Material | D-Lysine >99.5% e.e. | Minimizes the introduction of the L-enantiomer from the outset. |

| Fmoc Protection | Use of Fmoc-OSu at controlled pH (8-9) | Milder conditions compared to Fmoc-Cl, reducing the risk of racemization. |

| Alloc Protection | Controlled addition of Alloc-Cl at 0-25°C | Avoids excessive heat that can promote racemization. |

Dipeptide Impurity (Fmoc-D-Lys(Alloc)-D-Lys(Alloc)-OH)

This impurity arises from the coupling of two Fmoc-D-Lys(Alloc)-OH molecules.

-

Origin:

-

Formation during the initial Fmoc protection step if conditions are not carefully controlled.

-

Presence of unreacted (free) amino acid in the Fmoc-amino acid starting material can lead to double insertions during peptide synthesis.[3]

-

-

Detection and Analysis:

-

Reversed-Phase HPLC (RP-HPLC): The dipeptide will have a different retention time than the desired product.

-

Mass Spectrometry (MS): Will show a mass corresponding to the dipeptide.

-

-

Troubleshooting and Prevention:

-

Controlled Fmoc Protection: Use a stoichiometric amount of Fmoc-OSu and maintain a stable pH to prevent the reaction of a newly formed Fmoc-amino acid with another amino acid molecule.

-

Purification of Fmoc-D-Lys(Alloc)-OH: Ensure the intermediate is thoroughly purified by recrystallization or chromatography before proceeding to the esterification step.

-

Incomplete Protection/Deprotection Impurities

These include species where one of the protecting groups is missing or has been unintentionally removed.

-

Types of Impurities:

-

D-Lys-OAll HCl: Incomplete Fmoc protection.

-

Fmoc-D-Lys-OH: Incomplete Alloc protection on the side chain or incomplete esterification.

-

Fmoc-D-Lys-OAll (free amine): Incomplete HCl salt formation or exposure to basic conditions during workup.

-

-

Origin:

-

Incomplete Reactions: Insufficient reaction time, low temperature, or inadequate stoichiometry of protecting group reagents.

-

Instability of Protecting Groups: The Alloc group is stable to the piperidine used for Fmoc removal but can be sensitive to other reagents.[4] The Fmoc group is labile to bases.

-

-

Detection and Analysis:

-

RP-HPLC: These impurities will have distinct retention times.

-

TLC: Can be a quick method to check for the presence of starting materials or more polar byproducts.

-

-

Troubleshooting and Prevention:

-

Monitor Reaction Completion: Use TLC or HPLC to monitor the reaction until the starting material is fully consumed.

-

Optimize Reagent Stoichiometry: Use a slight excess of the protecting group reagent to drive the reaction to completion.

-

Careful Workup: Ensure the pH is controlled during extraction and purification steps to prevent premature deprotection. For the final HCl salt formation, use anhydrous HCl in a suitable organic solvent like diethyl ether or dioxane to precipitate the product.[5]

-

Diagram: Troubleshooting Workflow for Incomplete Reactions

Sources

Validation & Comparative

Analytical HPLC Methods for Fmoc-D-Lys-Oall HCl Purity: A Comparative Guide

Executive Summary

The analysis of Fmoc-D-Lys-Oall HCl (Fmoc-D-Lysine Allyl Ester Hydrochloride) presents a unique "triad" of challenges: the hydrophobicity of the Fmoc and Allyl groups, the basicity of the lysine side chain, and the critical need for enantiomeric purity (D-isomer specificity).